molecular formula C7H7N3O B1349238 3H-imidazo[4,5-b]pyridin-2-ylmethanol CAS No. 24638-20-8

3H-imidazo[4,5-b]pyridin-2-ylmethanol

Cat. No.: B1349238
CAS No.: 24638-20-8
M. Wt: 149.15 g/mol
InChI Key: HDNNHMQTORIJHZ-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-b]pyridin-2-ylmethanol is a heterocyclic compound with the molecular formula C7H7N3O. It is characterized by the presence of an imidazo[4,5-b]pyridine core structure, which is a fused bicyclic system consisting of an imidazole ring and a pyridine ring.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit microtubule assembly and Akt activation , suggesting potential targets.

Mode of Action

Related compounds have been shown to inhibit microtubule assembly and Akt activation , indicating that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to inhibit the activation of akt and its downstream target pras40 , suggesting potential pathways that could be affected.

Pharmacokinetics

Related compounds have been shown to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice , suggesting potential bioavailability.

Result of Action

Similar compounds have been found to inhibit microtubule assembly and Akt activation , suggesting potential effects.

Action Environment

The storage temperature for this compound is typically room temperature , suggesting that it may be stable under normal environmental conditions.

Chemical Reactions Analysis

Types of Reactions

3H-imidazo[4,5-b]pyridin-2-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors and other therapeutic agents.

Comparison with Similar Compounds

3H-imidazo[4,5-b]pyridin-2-ylmethanol can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

  • Imidazo[4,5-c]pyridines
  • Imidazo[1,5-a]pyridines
  • Imidazo[1,2-a]pyridines

These compounds share a similar core structure but differ in the position and nature of substituents, which can significantly influence their chemical properties and biological activities. For example, imidazo[1,2-a]pyridines are known for their use in sedative and hypnotic drugs, while imidazo[4,5-b]pyridines are more commonly explored for their anticancer and antimicrobial properties .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h1-3,11H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNNHMQTORIJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361618
Record name 3H-imidazo[4,5-b]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24638-20-8
Record name 3H-imidazo[4,5-b]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3H-imidazo[4,5-b]pyridin-2-yl}methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

using a Dan-Stark separator, 2,3-diaminopyridine (54.6 g; 0.5 mol) and glycolic acid (38 g; 0.5 mol) in 700 ml of mesitylene were boiled under reflux until the calculated amount of water had separated off. The mixture was then cooled to room temperature, and the resulting precipitate was filtered off with suction and, with addition of activated carbon, boiled in 800 ml of water for 15 min. The hot suspension was filtered and once more cooled to room temperature, and the colourless crystals that precipitated out were filtered off with suction and dried. Yield: 56.4 g (75%).
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

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